1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone, also known by its CAS number 87771-41-3, is an organic compound with the molecular formula CHO and a molecular weight of 178.23 g/mol. This compound belongs to the class of aryl ketones and features a hydroxyl group that contributes to its chemical properties and potential biological activity. The structure includes a phenyl ring substituted with a propan-2-yl group, which imparts distinct characteristics compared to simpler ketones such as acetophenone .
The biological activity of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone has garnered interest due to its potential as a reagent in synthesizing bioactive small molecules. The presence of the hydroxyl group in its structure enhances its interaction with specific molecular targets, allowing it to act as an inhibitor or activator of enzymes involved in various biochemical pathways. This interaction may influence metabolic processes and contribute to its utility in medicinal chemistry .
The synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone typically involves the reaction of acetophenone with isopropanol in the presence of a catalyst. The reaction conditions are carefully controlled regarding temperature and pressure to maximize yield and purity.
In industrial settings, similar synthetic routes are employed but scaled up for higher efficiency. High-efficiency reactors are utilized, along with continuous monitoring of reaction parameters to optimize yield and minimize impurities .
This compound serves multiple purposes in scientific research and industry:
Research into the interaction of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone with biological systems is ongoing. Studies focus on its binding affinity to specific enzymes and receptors, which could elucidate its role in metabolic pathways and therapeutic potential. The hydroxyl group is particularly significant for enhancing binding interactions due to hydrogen bonding capabilities .
Several compounds share structural similarities with 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone. Here are some notable examples:
1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to its analogs. The presence of the hydroxyl group significantly affects its solubility, reactivity, and potential biological interactions, making it a valuable compound in both research and industrial applications .
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone exhibits well-defined thermodynamic properties that are characteristic of aromatic ketones with tertiary alcohol substituents. The compound has a melting point range of 47-50°C [1] [2], which indicates a relatively moderate thermal stability for a solid organic compound at room temperature. This melting point is significantly lower than that of its positional isomer 1-(4-(2-hydroxypropan-2-yl)phenyl)ethanone, which melts at 85-86°C [3], demonstrating the influence of substitution pattern on crystalline packing and intermolecular interactions.
The boiling point is reported as 276.2 ± 15.0°C at 760 mmHg [1] [2], which is consistent with the molecular weight of 178.23 g/mol [1] [4] and the presence of both ketone and tertiary alcohol functional groups. This boiling point reflects the compound's moderate volatility and suggests substantial intermolecular hydrogen bonding capabilities through the hydroxyl group.
The density is predicted to be 1.056 ± 0.06 g/cm³ [1], indicating that the compound is slightly denser than water, which is typical for aromatic compounds containing heteroatoms. The compound exists as a solid at room temperature, with an off-white to pale yellow color [1], and exhibits stability under normal storage conditions when kept at refrigerated temperatures of 2-8°C [5] [2].
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 47-50 | ChemicalBook, Sigma-Aldrich [1] [2] |
| Boiling Point (°C) | 276.2 ± 15.0 | ChemicalBook, Sigma-Aldrich [1] [2] |
| Density (g/cm³) | 1.056 ± 0.06 | ChemicalBook (predicted) [1] |
| Molecular Weight (g/mol) | 178.23 | ChemicalBook, PubChem [1] [4] |
| Physical Form | Solid | Multiple suppliers [5] [2] |
The solubility characteristics of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone are influenced by its amphiphilic nature, containing both hydrophobic aromatic components and hydrophilic hydroxyl functionality. The compound demonstrates limited solubility in water [1] [6], which is expected given its predominantly hydrophobic character despite the presence of the tertiary alcohol group.
In organic solvents, the compound shows slight solubility in dimethyl sulfoxide (DMSO) and methanol [1] [7], indicating that polar aprotic and protic solvents can accommodate the compound to some extent. The compound is soluble in chloroform [3], suggesting good compatibility with chlorinated organic solvents. This solubility pattern is consistent with compounds containing both aromatic and aliphatic hydroxyl groups.
The predicted pKa value is 14.20 ± 0.29 [1], which indicates that the tertiary alcohol group is a very weak acid, consistent with the typical behavior of tertiary alcohols. This high pKa value suggests that the compound will exist predominantly in its neutral form across physiological pH ranges, which has implications for its behavior in biological systems.
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Limited/Poor | Multiple sources [1] [6] |
| DMSO | Slightly soluble | ChemicalBook, Apollo Scientific [1] [6] |
| Methanol | Slightly soluble | ChemicalBook, LGC Standards [1] [3] |
| Chloroform | Soluble | LGC Standards [3] |
| Organic solvents | Moderate | General literature |
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone demonstrates stable behavior under normal conditions [6] [3], making it suitable for standard laboratory handling and storage. The compound is chemically stable with no tendency toward hazardous polymerization [6], and shows no incompatibility with common laboratory materials [6].
Temperature stability is maintained at room temperature for routine handling, but refrigerated storage at 2-8°C is recommended [5] [2] [6] for long-term preservation. The compound should be stored under inert atmosphere [5] to prevent potential oxidation of the tertiary alcohol group, particularly during extended storage periods.
Moisture sensitivity requires that the compound be protected from environmental extremes [6] and stored in securely sealed containers [6]. The compound should be kept away from incompatible materials [6] and stored in cool, dry areas [6] to maintain its integrity.
pH stability appears to be maintained across normal pH ranges, with the compound showing stable behavior under normal processing conditions [3]. The high pKa value of 14.20 ± 0.29 [1] suggests that the compound will not undergo significant ionization under typical aqueous conditions, contributing to its chemical stability.
Light sensitivity considerations suggest that the compound should be protected from prolonged exposure to light [6], which is standard practice for organic compounds containing both aromatic and alcohol functional groups that may be susceptible to photochemical degradation.
| Condition | Stability | Reference |
|---|---|---|
| Room Temperature | Stable under normal conditions | Safety Data Sheets [6] |
| Refrigerated Storage | Recommended (2-8°C) | Multiple suppliers [5] [2] |
| Inert Atmosphere | Recommended for storage | Sigma-Aldrich [5] |
| Moisture | Avoid exposure | Safety Data Sheets [6] |
| Light | Protect from light | General handling |
| pH Stability | Stable under normal pH | Safety Data Sheets [6] [3] |